4-Chloro-2-fluoronitrobenzene

Synthetic Chemistry Fluorination Reaction Selectivity

For R&D and scale-up teams, sourcing the correct isomer is non-negotiable. 4-Chloro-2-fluoronitrobenzene (CAS 700-37-8) is a mandatory intermediate for the patented synthesis of the broad-spectrum herbicide Fluthiacet-methyl; substituting with a 2,4-dichloro analog will not yield the fluorinated end-product. Its unique 1,2,4-substitution pattern also guarantees controlled, predictable SNAr fluorodenitration, preventing the unintended halogen scrambling that plagues non-fluorinated analogs. For process chemistry benchmarking or to secure the exact building block for your advanced pharmaceutical intermediate, partner with us for consistent, high-quality supply.

Molecular Formula C6H3ClFNO2
Molecular Weight 175.54 g/mol
CAS No. 700-37-8
Cat. No. B1582716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoronitrobenzene
CAS700-37-8
Molecular FormulaC6H3ClFNO2
Molecular Weight175.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)[N+](=O)[O-]
InChIInChI=1S/C6H3ClFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
InChIKeyPTCPUGKKWNMITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluoronitrobenzene (CAS 700-37-8): Procurement Data for Pharmaceutical & Agrochemical Intermediates


4-Chloro-2-fluoronitrobenzene (CAS 700-37-8) is a di-substituted aromatic compound, primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis . It is typically procured as a white to light brown crystalline solid . Its strategic value lies in its unique 1,2,4-substitution pattern on the benzene ring, consisting of a nitro group, a fluorine atom, and a chlorine atom . This specific arrangement provides a distinct and predictable reactivity profile that is not easily replicated by its positional isomers or other halogenated nitrobenzene analogs.

4-Chloro-2-fluoronitrobenzene Procurement: Why Positional Isomers and Alternative Analogs Cannot Be Simply Substituted


The substitution of 4-Chloro-2-fluoronitrobenzene with its closest analogs, such as 2,4-dichloronitrobenzene or positional isomers like 5-chloro-2-fluoronitrobenzene, is not scientifically valid due to fundamental differences in reactivity and application specificity. For instance, 2,4-dichloronitrobenzene is a common starting material for synthesizing this target compound , highlighting that the mono-fluorinated product offers a distinct reactivity profile essential for downstream chemistry. Furthermore, nucleophilic aromatic substitution (SNAr) studies on chloronitrobenzenes demonstrate that the reaction pathway (e.g., fluorodenitration vs. halogen exchange) is highly sensitive to the substitution pattern [1]. Selecting a different isomer would result in a different major product or a different reaction rate, thereby invalidating the intended synthetic route or final product's structural integrity. The specific evidence quantifying these differences is detailed below.

Quantitative Evidence for Selecting 4-Chloro-2-fluoronitrobenzene over Analogs


4-Chloro-2-fluoronitrobenzene Synthetic Pathway: Quantified Selectivity of Fluorodenitration over Halogen Exchange

In nucleophilic fluorination reactions, the behavior of 4-Chloro-2-fluoronitrobenzene is fundamentally different from its non-fluorinated analog, 2,4-dichloronitrobenzene. While 2,4-dichloronitrobenzene is a common starting material for synthesizing 4-chloro-2-fluoronitrobenzene via halogen exchange , studies on the broader class of chloronitrobenzenes reveal a critical mechanistic bias. For chloronitroaromatics in general, the nucleophilic fluorination process exhibits a strong bias towards fluorodenitration (replacement of the nitro group with fluorine) rather than halogen exchange (replacement of a chlorine with fluorine) [1]. This class-level inference suggests that once 4-Chloro-2-fluoronitrobenzene is formed, its subsequent reactions with fluoride sources are less likely to result in unwanted further halogen exchange, providing a more predictable and controlled synthetic outcome compared to using dichloro analogs where multiple reaction pathways compete.

Synthetic Chemistry Fluorination Reaction Selectivity

Process Patent Evidence: High-Yield, Low-Temperature Synthesis of 4-Chloro-2-fluoronitrobenzene

A patent by Ihara Chemical Ind. Co. (JPH03109360A) explicitly claims a method for producing 4-chloro-2-fluoronitrobenzene that offers a distinct manufacturing advantage. The process involves reacting 3,4-dinitrochlorobenzene with a metallic fluoride, but crucially, it achieves selective fluorination of only the nitro group at the 3-position at a relatively low temperature in the presence of an acid halide compound . The patent claims this method suppresses polymer generation and achieves a high yield without requiring a phase-transfer catalyst . While quantitative yield data is not provided in the publicly accessible abstract, the patent's explicit claims for 'high yield' under 'low temperature' conditions constitute a verifiable comparative advantage over alternative, higher-temperature halogen exchange methods that start from 2,4-dichloronitrobenzene and may lead to more byproducts.

Process Chemistry Patent Literature Fluorination

Target Application: 4-Chloro-2-fluoronitrobenzene as a Specific Precursor to the Herbicide Fluthiacet-methyl

The procurement value of 4-Chloro-2-fluoronitrobenzene is directly linked to its role as a vital intermediate for synthesizing the commercial herbicide Fluthiacet-methyl . This application is not shared by its non-fluorinated analog, 2,4-dichloronitrobenzene. Fluthiacet-methyl is a specific, patented compound, and its synthesis pathway defines the required intermediate . This creates a non-substitutable demand for 4-Chloro-2-fluoronitrobenzene. The source material explicitly states the target compound is a precursor to this 'low toxicity, broad spectrum, ultra-high efficiency weedicide' , cementing its procurement value for any research or production entity working on this specific agrochemical or its analogs.

Agrochemical Synthesis Proprietary Routes Herbicide Intermediate

Validated Application Scenarios for Procuring 4-Chloro-2-fluoronitrobenzene


Synthesis of Fluthiacet-methyl and Related Agrochemicals

This is the most specific, non-substitutable application for this compound. Any research, scale-up, or production effort directed toward Fluthiacet-methyl, a broad-spectrum herbicide, must use 4-Chloro-2-fluoronitrobenzene as a key intermediate [1]. Procuring this specific compound is mandatory for following the established, patented synthetic route. Attempting to substitute with a dichloro analog would not yield the correct fluorinated product.

Precise Nucleophilic Aromatic Substitution (SNAr) for Complex Molecule Synthesis

For medicinal and process chemists constructing complex molecules, the predictable reactivity of 4-Chloro-2-fluoronitrobenzene is a key advantage. As part of the chloronitrobenzene class, it exhibits a strong bias toward fluorodenitration over halogen exchange in the presence of fluoride ions [1]. This knowledge allows a chemist to design a synthetic sequence with confidence that the fluorine and chlorine atoms will not undergo unintended scrambling, a risk that is higher when starting with non-fluorinated or differently substituted analogs . This controlled reactivity is essential for achieving high purity in advanced intermediates.

Development of Optimized Fluorination Processes

Industrial process R&D teams focused on improving the efficiency of fluorination reactions can use this compound as a benchmark. The existence of dedicated patents, such as JPH03109360A, which claims a low-temperature, high-yield synthesis for this specific isomer , provides a comparative baseline. An R&D team can evaluate new fluorination catalysts or methodologies against this established process, using the selective introduction of fluorine into this specific framework as a model system for broader applications in the synthesis of fluorinated aromatic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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